molecular formula C15H13N3O3S B5802418 2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide

2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5802418
M. Wt: 315.3 g/mol
InChI Key: UTVMLCODOGXZEE-UHFFFAOYSA-N
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Description

2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide is a thiourea derivative that has garnered attention due to its diverse applications in various fields, including chemistry, biology, and medicine. Thiourea derivatives are known for their versatile chemical properties and biological activities, making them valuable compounds for research and industrial applications .

Properties

IUPAC Name

2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-10-5-2-3-8-13(10)14(19)17-15(22)16-11-6-4-7-12(9-11)18(20)21/h2-9H,1H3,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVMLCODOGXZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-methylbenzoyl chloride with 3-nitroaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide can be compared with other thiourea derivatives such as:

These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the 2-methyl and 3-nitrophenyl groups in 2-methyl-N-[(3-nitrophenyl)carbamothioyl]benzamide contributes to its distinct properties and applications.

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